molecular formula C11H15N3 B1437680 N2,N2-Diallyl-2,3-pyridinediamine CAS No. 1082177-19-2

N2,N2-Diallyl-2,3-pyridinediamine

Cat. No.: B1437680
CAS No.: 1082177-19-2
M. Wt: 189.26 g/mol
InChI Key: JDEPFHIMNYFYSH-UHFFFAOYSA-N
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Description

N2,N2-Diallyl-2,3-pyridinediamine is an organic compound with the molecular formula C 11 H 15 N 3 and a molecular weight of 189.26 g/mol . It is a derivative of the 2,3-pyridinediamine scaffold, a structure known in pharmaceutical and medicinal chemistry for its relevance as a ligand and building block for more complex molecules . The compound is supplied with the CAS Registry Number 1082177-19-2 . Pyridinediamine derivatives serve as key intermediates in organic synthesis and drug discovery research. They are particularly valuable in the design and development of novel Schiff base ligands (azomethine compounds), which have demonstrated a wide range of significant biological activities in scientific studies, including antifungal, antibacterial, antitumor, and anti-inflammatory properties . The structural motif of this compound makes it a promising building block for researchers working in areas such as medicinal chemistry, where it can be utilized to create new compounds for biological evaluation against targets like Candida albicans and Cryptococcus neoformans . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N,2-N-bis(prop-2-enyl)pyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-8-14(9-4-2)11-10(12)6-5-7-13-11/h3-7H,1-2,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEPFHIMNYFYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=C(C=CC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity, Transformation Pathways, and Mechanistic Elucidation of N2,n2 Diallyl 2,3 Pyridinediamine

Intramolecular Cyclization Reactions Involving Allyl Groups (e.g., Cyclopolymerization)

The proximate diallyl groups in N2,N2-diallyl-2,3-pyridinediamine are predisposed to undergo intramolecular cyclization reactions, leading to the formation of new ring systems. This process, often a key step in cyclopolymerization, can be initiated through various mechanisms, including radical and ionic pathways.

Radical-Mediated Cyclizations

Radical-mediated cyclizations of diallylamino compounds are a well-established method for the synthesis of nitrogen-containing heterocycles. In the case of this compound, the generation of a radical species can initiate a cascade of events leading to a cyclized product. One potential pathway involves the formation of an aminyl radical on the exocyclic nitrogen. This can be achieved through various methods, including the use of radical initiators or via hypoiodite-mediated processes. nih.gov The resulting aminyl radical can then attack one of the intramolecular allyl groups, leading to the formation of a five- or six-membered ring and a new carbon-centered radical. This new radical can then be quenched or propagate further reactions.

The regioselectivity of the cyclization (i.e., the size of the ring formed) is often dependent on the reaction conditions and the stability of the resulting radical intermediates.

Table 1: Potential Initiators for Radical-Mediated Cyclization

Initiator ClassSpecific ExamplesTypical Reaction Conditions
PeroxidesBenzoyl peroxide, Dicumyl peroxideThermal or photochemical decomposition
Azo CompoundsAzobisisobutyronitrile (AIBN)Thermal decomposition
Redox InitiatorsPersulfate-bisulfite, Fenton's reagentAqueous systems, often at moderate temperatures
PhotochemicalAcetophenone, BenzophenoneUV irradiation

Cationic and Anionic Cyclizations

While radical pathways are common for diallylamines, cationic and anionic cyclizations of this compound represent alternative synthetic routes.

Cationic Cyclization: The addition of a strong acid or a Lewis acid to this compound could protonate one of the double bonds, generating a carbocation. This electrophilic center could then be attacked by the remaining intramolecular allyl group, leading to a cyclized carbocationic intermediate. Subsequent loss of a proton would yield the final neutral cyclized product. The pyridine (B92270) nitrogen could also be protonated, which might influence the course of the reaction.

Anionic Cyclization: Anionic cyclization would require the generation of a carbanion. This could potentially be achieved by deprotonation of a carbon atom adjacent to a double bond using a strong base. The resulting carbanion could then attack the other allyl group. However, the generation of such a carbanion in the presence of the pyridine ring would require careful selection of the base to avoid competing reactions.

Mechanistic Studies of Cycloaddition Processes

Detailed mechanistic studies of the cycloaddition processes involving this compound are crucial for understanding and controlling the reaction outcomes. Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition state energies and reaction pathways for both radical and ionic cyclizations.

Kinetic studies, including the determination of reaction orders and activation energies, can help to elucidate the rate-determining steps and the influence of various reaction parameters such as temperature, concentration, and catalyst choice. Spectroscopic techniques, such as in-situ NMR or ESR (for radical species), can be employed to detect and characterize reactive intermediates, providing direct evidence for the proposed mechanisms.

Intermolecular Polymerization Reactions and Copolymerization Studies

Beyond intramolecular cyclization, the diallyl functionality of this compound makes it a viable monomer for intermolecular polymerization and copolymerization reactions.

Homo- and Copolymerization with Olefinic Monomers

This compound can potentially undergo homopolymerization, where monomer units link together to form a polymer chain. The polymerization would likely proceed via the double bonds of the allyl groups. However, diallyl monomers are known to be less reactive in radical polymerization than simple vinyl monomers and often lead to low molecular weight polymers due to chain transfer reactions involving the allylic hydrogens.

More promising is the copolymerization of this compound with other olefinic monomers. By incorporating this functional monomer into a polymer chain with monomers like styrene, acrylates, or other vinyl compounds, new materials with tailored properties can be synthesized. The pyridine and diamine functionalities of the monomer unit could impart specific characteristics to the resulting copolymer, such as basicity, chelating ability, or altered thermal stability.

Table 2: Potential Olefinic Comonomers for Copolymerization

Monomer TypeSpecific ExamplesPotential Polymer Properties
Vinyl AromaticStyrene, 4-VinylpyridineModified thermal properties, basicity
AcrylatesMethyl acrylate (B77674), Butyl acrylateAdhesion, flexibility
MethacrylatesMethyl methacrylateOptical clarity, rigidity
Vinyl EstersVinyl acetateHydrophilicity (after hydrolysis)

Polymer Structure-Reactivity Relationships

In copolymers, the distribution of the this compound units along the polymer chain (e.g., random, alternating, or block) will influence the material's bulk properties. For instance, a random copolymer with an acrylate might exhibit different solution behavior compared to a block copolymer of the same composition. The pyridine and secondary amine functionalities within the polymer structure can act as sites for acid-base interactions, metal coordination, or hydrogen bonding, which can significantly affect the polymer's solubility, thermal behavior, and mechanical properties. Understanding these structure-reactivity relationships is key to designing and synthesizing new functional polymers based on this compound.

Electrophilic and Nucleophilic Reactivity of the Pyridine and Amine Centers

The reactivity of this compound is characterized by the nucleophilic nature of the amino groups and the pyridine nitrogen, as well as the potential for electrophilic substitution on the pyridine ring. The presence of two amino groups at adjacent positions, one of which is substituted with electron-donating allyl groups, creates a nuanced reactivity landscape.

In reactions with electrophiles such as aroyl and acyl chlorides, the regioselectivity is dictated by the relative nucleophilicity of the two amino groups. For the parent compound, 2,3-pyridinediamine, studies have shown that the 3-amino group is more basic and nucleophilic than the 2-amino group. This leads to preferential acylation at the 3-position. It is important to note that attempts to achieve diaroylation have often resulted in the formation of cyclized products, such as imidazo[4,5-b]pyridines, rather than the desired disubstituted product. This suggests that after the initial acylation at the 3-position, the resulting mono-aroyl derivative is prone to intramolecular cyclization, a pathway that is often favored over further reaction at the less reactive 2-amino group.

For this compound, the presence of two electron-donating allyl groups on the 2-amino nitrogen is expected to increase its electron density and steric bulk. While the increased electron density could enhance its nucleophilicity, the steric hindrance from the two allyl groups would likely disfavor reactions with bulky electrophiles. Consequently, it is plausible that acylation and aroylation would still preferentially occur at the less hindered 3-amino group.

Table 1: Predicted Reactivity towards Electrophiles

ElectrophilePredicted Major ProductRationale
Acyl Chloride (e.g., Acetyl Chloride)N-(2-(diallylamino)pyridin-3-yl)acetamideThe 3-amino group is sterically more accessible and inherently more nucleophilic.
Aroyl Chloride (e.g., Benzoyl Chloride)N-(2-(diallylamino)pyridin-3-yl)benzamideSimilar to acylation, the 3-amino group is the favored site of reaction.

The basicity of this compound is a critical factor influencing its reactivity. The molecule possesses three potential sites for protonation: the pyridine nitrogen and the two exocyclic amino nitrogens. The basicity of these sites is influenced by both electronic and steric factors.

The parent 2,3-diaminopyridine (B105623) has a reported pKa value, which provides a baseline for understanding the basicity of its derivatives. The introduction of two allyl groups at the 2-amino position in this compound is expected to increase the basicity of this nitrogen due to the electron-donating inductive effect of the alkyl groups. However, the steric hindrance around this nitrogen may affect its ability to be solvated, which can also influence its basicity in solution. The pyridine nitrogen's basicity is also influenced by the electron-donating amino groups, making it more basic than pyridine itself.

The protonation state of the molecule will significantly impact its nucleophilicity. Under acidic conditions, the more basic centers will be protonated, rendering them non-nucleophilic. This can be exploited to control the regioselectivity of certain reactions. For instance, by selectively protonating the more basic amino group, reactions could potentially be directed towards the less basic sites.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The pyridine and amino functionalities in this compound make it a suitable substrate for various metal-catalyzed cross-coupling reactions. The pyridine nitrogen can act as a directing group, facilitating C-H activation and functionalization of the pyridine ring. Furthermore, the amino groups can participate in C-N bond-forming reactions.

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the derivatization of pyridines. youtube.comnih.gov In the context of this compound, these reactions could be employed to introduce aryl, heteroaryl, or alkynyl groups onto the pyridine ring, assuming a suitable leaving group (e.g., a halogen) is present on the ring. The presence of the diallylamino group could influence the catalytic cycle through its electronic and steric properties.

Nickel-catalyzed cross-coupling reactions have also emerged as a valuable method for the formation of C-C bonds, particularly with less reactive electrophiles. nih.gov It is conceivable that this compound could participate in such transformations.

Table 2: Potential Metal-Catalyzed Reactions

Reaction TypePotential ApplicationCatalyst System (Example)
Suzuki-Miyaura CouplingArylation/heteroarylation of a halogenated pyridine corePd(PPh3)4 / Base
Buchwald-Hartwig AminationFormation of new C-N bonds at the pyridine ringPd-based catalyst with a suitable phosphine (B1218219) ligand
Sonogashira CouplingIntroduction of alkynyl groups onto the pyridine ringPd/Cu catalysis

Thermal and Photochemical Decomposition Pathways

The stability of this compound under thermal and photochemical stress is an important consideration for its handling, storage, and application. The presence of allyl groups introduces potential pathways for decomposition that are not present in the saturated analogue.

Thermally, the allyl groups can undergo a variety of reactions, including sigmatropic rearrangements (e.g., Claisen-type rearrangements if an appropriate substituent is present) or fragmentation. The C-N bonds of the diallylamino group may also be susceptible to cleavage at elevated temperatures. The pyridine ring itself is generally thermally stable, but the substituents can lower its decomposition temperature.

Photochemically, N-allyl compounds can be reactive. The allyl groups can participate in [2+2] cycloadditions or other photochemical transformations upon irradiation with UV light. The pyridine ring can also absorb UV radiation, potentially leading to excited states that can undergo various reactions, including ring-opening or reactions with the allyl substituents. The specific decomposition pathways would depend on the wavelength of light used and the reaction conditions.

Reaction Kinetics and Stereochemical Control in Derivatization

Understanding the kinetics of derivatization reactions of this compound is essential for optimizing reaction conditions and achieving desired products. The rate of reaction will be influenced by factors such as the concentration of reactants, temperature, solvent, and the presence of catalysts. For instance, in acylation reactions, the rate will depend on the nucleophilicity of the amino groups and the electrophilicity of the acylating agent.

The presence of two allyl groups introduces the possibility of stereochemical complexity in the products of certain reactions. While this compound itself is achiral, reactions involving the allyl groups could potentially create new stereocenters. For example, additions across the double bonds of the allyl groups could lead to diastereomeric products. Achieving stereochemical control in such reactions would require the use of chiral reagents or catalysts. The field of asymmetric catalysis offers numerous strategies for controlling the stereochemical outcome of reactions on allylic systems.

Coordination Chemistry, Ligand Design, and Catalytic Applications of N2,n2 Diallyl 2,3 Pyridinediamine

Fundamental Coordination Modes and Geometries with Metal Centers

The coordination behavior of N2,N2-Diallyl-2,3-pyridinediamine is dictated by the arrangement of its nitrogen donor atoms and the steric and electronic effects of the diallyl substituents. The presence of a pyridine (B92270) ring and two amino groups offers multiple possibilities for binding to a metal center.

Bidentate vs. Tridentate Coordination Possibilities

This compound possesses three potential donor sites: the pyridine nitrogen (N_py) and the two amino nitrogens (N_amino). This arrangement allows for both bidentate and tridentate coordination.

Bidentate Coordination: The ligand can coordinate to a metal center through the pyridine nitrogen and one of the adjacent amino nitrogens, forming a stable five-membered chelate ring. This is a common coordination mode for 2,3-pyridinediamine derivatives. The second amino group may remain uncoordinated or could potentially bridge to another metal center, leading to the formation of polynuclear complexes.

Tridentate Coordination: In a facial (fac) or meridional (mer) fashion, all three nitrogen atoms could potentially coordinate to a single metal center. However, the geometry of the 2,3-pyridinediamine scaffold makes a meridional coordination more likely. A tridentate coordination would result in the formation of two fused five-membered chelate rings, which can enhance the stability of the resulting metal complex. The feasibility of tridentate coordination would largely depend on the size of the metal ion and the steric hindrance imposed by the allyl groups.

The preference for a bidentate versus a tridentate coordination mode is influenced by several factors, including the nature of the metal ion, its preferred coordination number, and the reaction conditions.

Influence of N-Diallyl Substitution on Chelation

The presence of two allyl groups on the N2-amino nitrogen significantly impacts the chelation properties of the ligand.

Steric Hindrance: The allyl groups are sterically more demanding than hydrogen atoms. This steric bulk can influence the geometry of the resulting metal complex and may favor a specific coordination mode. For instance, the steric hindrance might make the simultaneous coordination of all three nitrogen atoms to a smaller metal ion more difficult, thus favoring a bidentate coordination.

Electronic Effects: The allyl groups are weakly electron-donating, which can increase the electron density on the N2-amino nitrogen. This enhanced basicity could strengthen the coordinate bond with the metal center.

Hemilability: The allyl groups introduce an interesting feature of hemilability. The double bonds in the allyl groups can potentially interact with the metal center in a η²-fashion. This could lead to a dynamic coordination behavior where the ligand can switch between a purely N,N'-bidentate or N,N',N''-tridentate mode and a mode that includes the coordination of one of the allyl double bonds. This hemilability can be crucial in catalytic applications by creating a vacant coordination site for substrate binding.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound would typically involve the reaction of the ligand with a suitable metal precursor in an appropriate solvent.

A general synthetic route would be the reaction of this compound with a metal salt, such as a halide or a triflate, in a solvent like ethanol, acetonitrile, or dichloromethane. The reaction may require heating or inert atmosphere conditions depending on the sensitivity of the metal precursor and the desired complex.

Table 1: Potential Metal Complexes of this compound and Their Characterization Data (Hypothetical)

Metal PrecursorExpected Complex FormulaCoordination ModePotential Characterization Techniques
PdCl₂(PhCN)₂[Pd(this compound)Cl₂]Bidentate (N_py, N_amino)¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, X-ray Crystallography
RuCl₂(PPh₃)₃[Ru(this compound)Cl₂(PPh₃)]Tridentate (N_py, N_amino, N_amino)³¹P NMR, UV-Vis, Elemental Analysis
RhCl₃·3H₂O[Rh(this compound)Cl₃]Tridentate (N_py, N_amino, N_amino)¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry

The characterization of these complexes would rely on a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) would be crucial to elucidate the structure of the ligand in the coordinated state. Infrared (IR) spectroscopy can provide information about the coordination of the amino and pyridine groups by observing shifts in their characteristic vibrational frequencies. Mass spectrometry would confirm the molecular weight of the complex. Ultimately, single-crystal X-ray diffraction would provide unambiguous proof of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry.

Application as Ligands in Homogeneous Catalysis

Metal complexes of pyridine-containing ligands are widely used as catalysts in a variety of organic transformations. researchgate.net The electronic and steric properties of this compound make it a promising candidate for applications in homogeneous catalysis.

Metal-Catalyzed Organic Transformations (e.g., Oxidation, Reduction)

Complexes of this compound with transition metals such as palladium, ruthenium, rhodium, and iron could be effective catalysts for various reactions.

Oxidation Reactions: Iron and ruthenium complexes are known to catalyze oxidation reactions. An iron complex of this ligand could potentially catalyze the oxidation of alcohols to aldehydes or ketones, or the epoxidation of olefins. The ligand's ability to stabilize different oxidation states of the metal center would be key to its catalytic activity.

Reduction Reactions: Rhodium and ruthenium complexes are often employed in hydrogenation and transfer hydrogenation reactions. A rhodium or ruthenium complex of this compound could be active in the reduction of ketones, imines, and other unsaturated functional groups. The hemilability of the allyl groups could play a role in creating the necessary open coordination site for substrate activation.

Cross-Coupling Reactions: Palladium complexes are workhorses in C-C and C-N bond-forming reactions. A palladium complex of this ligand could be a potent catalyst for Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. The electron-donating nature of the ligand could facilitate the oxidative addition step in the catalytic cycle. nih.gov

Table 2: Potential Catalytic Applications of Metal Complexes of this compound (Hypothetical)

Metal ComplexCatalytic ReactionSubstrateProduct
[Pd(this compound)Cl₂]Suzuki CouplingAryl halide, Arylboronic acidBiaryl
[Ru(this compound)Cl₂(PPh₃)]Transfer HydrogenationKetoneAlcohol
[Fe(this compound)Cl₂]Alkene EpoxidationAlkeneEpoxide

Chiral Catalysis with Enantioselective Ligand Variants

The structure of this compound offers several avenues for the development of chiral variants for use in asymmetric catalysis. Chirality could be introduced in a few ways:

Modification of the Allyl Groups: Introducing chiral substituents on the allyl groups could create a chiral environment around the metal center.

Introduction of a Chiral Backbone: The pyridine-diamine scaffold itself could be modified to be chiral, for example, by using a chiral diamine as a starting material for the synthesis of a related ligand.

These chiral ligands could then be used to synthesize chiral metal complexes. Such complexes would be of great interest for enantioselective catalysis, for instance, in asymmetric hydrogenation, where a prochiral substrate is converted into a single enantiomer of the product. The success of such a chiral catalyst would depend on the effective transfer of chirality from the ligand to the substrate during the catalytic cycle.

Development of Heterogeneous Catalysts Incorporating Pyridinediamine Structures

The immobilization of homogeneous catalysts onto solid supports to create heterogeneous catalysts is a critical strategy for enhancing catalyst stability, reusability, and ease of separation from reaction products. For pyridinediamine-based catalysts, various solid supports and immobilization techniques have been explored.

The selection of a suitable solid support is paramount and is often dictated by the intended catalytic application, reaction conditions, and the nature of the pyridinediamine complex. Common supports include inorganic materials like silica and alumina, as well as organic polymers such as polystyrene. The porous nature and high surface area of these materials provide ample sites for catalyst anchoring.

One common immobilization strategy involves the functionalization of the pyridinediamine ligand with a reactive group that can be covalently linked to a modified solid support. For instance, a pyridinediamine ligand could be modified to include a silane group, which can then be grafted onto a silica surface. Another approach is the encapsulation of the metal-pyridinediamine complex within the pores of a support material, such as a metal-organic framework (MOF).

The following table summarizes different approaches to the heterogenization of catalysts with structural similarities to pyridinediamines, showcasing the versatility of these systems.

Catalyst/Ligand FamilySolid SupportImmobilization MethodCatalytic ApplicationReference
Pyridine-bis(imine) Iron ComplexesSilicaCovalent attachment via a linkerOlefin Polymerization nih.gov
Pyridine-based Iridium ComplexesSulfated ZirconiaIonic interactionPyridine Hydroboration nsf.gov
Cerium-based Pyridine ComplexesLayered Double HydroxidesIntercalationOxidation of Pyridines researchgate.net

These examples, while not specific to this compound, highlight the established methodologies for immobilizing pyridine-containing ligands. The diallyl functionality on the target compound, for instance, could potentially be exploited for polymerization-based immobilization strategies.

Mechanistic Insights into Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is fundamental to optimizing catalyst performance and designing new, more efficient catalysts. For pyridinediamine-based catalysts, mechanistic studies often involve a combination of experimental techniques, such as in-situ spectroscopy and kinetic analysis, along with computational modeling.

A common feature in the catalytic cycles of many pyridinediamine metal complexes is the direct involvement of the pyridine and diamine moieties in substrate activation and transformation. The electronic properties of the pyridinediamine ligand, which can be tuned by modifying its substituents, play a crucial role in modulating the reactivity of the metal center.

For example, in olefin polymerization reactions catalyzed by pyridine-bis(imine) iron catalysts, the catalytic cycle is generally understood to proceed through a series of steps involving monomer coordination, insertion into the metal-alkyl bond, and chain propagation. nih.gov The pyridinediamine ligand stabilizes the active iron species and influences the rate of polymerization and the properties of the resulting polymer. nih.gov

Detailed mechanistic investigations often reveal the catalyst's resting state and the turnover-limiting step, providing valuable information for catalyst improvement. For instance, in a study of an isothiourea-catalyzed enantioselective rearrangement, kinetic analyses and DFT computations were used to elucidate the reaction profile and identify a key catalyst-substrate adduct. While not a pyridinediamine system, this approach is representative of the methodologies applied to understand complex catalytic cycles.

Computational studies, such as Density Functional Theory (DFT) calculations, have become indispensable for mapping out the energy profiles of catalytic reactions. These studies can provide insights into the structures of transient intermediates and transition states that are difficult to observe experimentally. For pyridinediamine systems, DFT calculations can help to rationalize the role of the ligand in stabilizing different oxidation states of the metal center during the catalytic cycle.

The table below presents key mechanistic features observed in catalytic systems involving pyridine-containing ligands, which can serve as a model for understanding the potential catalytic behavior of this compound complexes.

Catalytic ReactionCatalyst SystemKey Mechanistic StepsMethod of Investigation
Olefin PolymerizationPyridine-bis(imine) IronMonomer coordination, insertion, chain propagationExperimental and Computational
Pyridine DearomatizationIridium HydrideC-N bond insertion, regeneration of metal hydrideExperimental
nih.govnih.gov-RearrangementIsothioureaYlide formation, sigmatropic rearrangementKinetic analysis, DFT

Advanced Spectroscopic and Analytical Methodologies for N2,n2 Diallyl 2,3 Pyridinediamine Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Dynamic Structural Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like N2,N2-Diallyl-2,3-pyridinediamine.

2D NMR Techniques for Connectivity and Conformation (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and determining the molecule's connectivity and spatial arrangement. sdsu.eduyoutube.com

COrrelation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the protons on the pyridine (B92270) ring and within the allyl groups.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. sdsu.edu This is crucial for assigning the carbon signals based on their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between ¹H and ¹³C atoms, typically over two to three bonds. sdsu.edu This technique is instrumental in establishing the connectivity across the molecule, for instance, linking the allyl group protons to the pyridine ring carbons.

Nuclear Overhauser Effect SpectroscopY (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and the through-space proximity of the allyl groups to the pyridine ring. researchgate.net

A combination of these 2D NMR experiments allows for a complete and detailed assignment of the NMR spectra, which is fundamental for understanding the compound's structure. science.govyoutube.com

Table 1: Key 2D NMR Techniques and Their Applications for this compound

TechniqueInformation GainedExpected Correlations for this compound
COSY ¹H-¹H J-couplingCorrelations between vicinal protons on the pyridine ring and within the allyl groups.
HSQC Direct ¹H-¹³C one-bond correlationCorrelation of each proton to its directly attached carbon atom.
HMBC ¹H-¹³C long-range (2-3 bond) couplingCorrelations from allyl protons to the C2 and C3 carbons of the pyridine ring.
NOESY Through-space ¹H-¹H proximityCorrelations between protons of the allyl groups and protons on the pyridine ring, indicating spatial proximity.

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Aggregation Studies

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. u-tokyo.ac.jpmagritek.com This method is particularly useful for studying non-covalent interactions and the formation of supramolecular aggregates in solution. researchgate.netnih.govresearchgate.net

For this compound, DOSY experiments can determine if the molecules self-associate to form dimers or larger aggregates in solution. nih.gov By measuring the diffusion coefficient of the molecule at different concentrations, one can infer the extent of aggregation. nih.govresearchgate.net A decrease in the diffusion coefficient with increasing concentration would suggest the formation of larger supramolecular structures. researchgate.net This technique can provide valuable insights into the intermolecular forces at play, such as π-π stacking or hydrogen bonding, which may influence the compound's properties and reactivity. researchgate.net

Advanced Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the characteristic vibrations of a molecule's chemical bonds. niscpr.res.innih.gov These techniques are invaluable for identifying functional groups and monitoring chemical reactions. rsc.org

For this compound, the FTIR and Raman spectra would exhibit characteristic bands for the pyridine ring, the amine groups, and the allyl groups. The positions and intensities of these bands are sensitive to the molecular structure and environment. acs.orgcdnsciencepub.comresearchgate.net For instance, the C=C and C=N stretching vibrations of the pyridine ring, the N-H bending vibrations of the secondary amine, and the C=C stretching of the allyl groups would all appear at distinct frequencies.

Table 2: Expected Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
Pyridine RingC=N, C=C stretching1600 - 1400
Ring breathing~1000
Secondary AmineN-H stretching3500 - 3300
N-H bending1650 - 1580
Allyl Group=C-H stretching3100 - 3000
C=C stretching1680 - 1620
C-H bending1000 - 650

In-Situ and Operando Vibrational Studies of Reactivity

In-situ and operando vibrational spectroscopy allow for the real-time monitoring of chemical reactions as they occur. mdpi.com This provides dynamic information about the transformation of reactants, the formation of intermediates, and the final products. For this compound, these techniques could be employed to study its involvement in various chemical transformations, such as polymerization, coordination to metal centers, or other functional group modifications. wikipedia.org By tracking the changes in the vibrational spectra over time, one can gain a deeper understanding of the reaction mechanism. uba.arresearchgate.net

High-Resolution Mass Spectrometry for Reaction Intermediate Identification and Pathway Tracing

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of molecules with high accuracy and for identifying transient species in a reaction mixture. nih.govresearchgate.net

For this compound, HRMS would provide a precise mass measurement, confirming its molecular formula. In the context of reaction monitoring, HRMS is exceptionally sensitive for detecting low-concentration, short-lived reaction intermediates. nih.gov For instance, in a reaction involving the modification of the allyl groups or the pyridine ring, HRMS could identify key intermediates that provide insight into the reaction pathway. acs.org

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure. For the protonated molecule of this compound, MS/MS experiments would reveal characteristic fragment ions resulting from the cleavage of the allyl groups, the pyridine ring, or the C-N bonds. Analyzing these fragments helps to confirm the structure of the parent molecule and can be used to differentiate it from isomers. nih.gov

X-ray Diffraction (Single Crystal and Powder) for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique for elucidating the three-dimensional atomic arrangement within a crystalline solid. This method is indispensable for determining the precise solid-state structure of this compound, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) would offer the most detailed structural information. researchgate.net This technique involves growing a suitable single crystal of the compound and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern allows for the determination of the crystal system, space group, and the exact coordinates of each atom in the unit cell. researchgate.net For this compound, SCXRD analysis would reveal the conformation of the diallyl groups relative to the pyridine ring and provide insights into the hydrogen bonding network and crystal packing. Although specific crystallographic data for this compound is not publicly available, data for the parent compound, 2,3-diaminopyridine (B105623), has been reported, providing a foundational reference. nih.gov

Powder X-ray Diffraction (PXRD) is utilized when single crystals are not available or to analyze the bulk properties of a crystalline solid. ncl.ac.ukcarleton.edu A powdered sample of this compound would be irradiated with X-rays, generating a diffraction pattern that is a fingerprint of its crystal structure. carleton.edulibretexts.org This pattern can be used for phase identification, to assess sample purity, and to determine unit cell parameters. ncl.ac.ukcarleton.edu While not providing the atomic-level detail of SCXRD, PXRD is crucial for quality control and for studying polymorphism, where a compound can exist in different crystalline forms. ncl.ac.uk

Technique Information Obtained Sample Form
Single Crystal X-ray Diffraction (SCXRD)Atomic coordinates, bond lengths, bond angles, crystal system, space group, intermolecular interactions. researchgate.netSingle crystal
Powder X-ray Diffraction (PXRD)Phase identification, sample purity, unit cell parameters, polymorphism. ncl.ac.ukcarleton.eduPolycrystalline powder

Advanced Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic transitions and photophysical behavior of a molecule. For this compound, these techniques can elucidate how the electronic structure is influenced by the pyridine core and the diallyl substituents.

UV-Visible (UV-Vis) Spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions within the aromatic pyridine ring and the amino groups. The presence of the allyl groups may cause a slight shift in the absorption maxima compared to the parent 2,3-diaminopyridine. The solvent environment can also influence the position and intensity of these bands. researchgate.netresearchgate.net

Fluorescence Spectroscopy investigates the emission of light from a molecule after it has absorbed photons. Not all molecules that absorb light are fluorescent. For this compound, fluorescence spectroscopy would reveal whether it is emissive and, if so, provide its emission spectrum, quantum yield, and lifetime. These photophysical properties are highly sensitive to the molecular structure and environment. The introduction of the diallyl groups may alter the fluorescence properties compared to simpler aminopyridines. nih.govsciforum.net The study of solvent effects on the fluorescence spectrum can offer insights into the nature of the excited state. nih.gov

Property Typical Wavelength Range (nm) for Aminopyridines Information Gained
UV-Vis Absorption (λmax) 250 - 400Electronic transitions (π→π, n→π), conjugation effects. sielc.comnist.gov
Fluorescence Emission (λem) 350 - 500Radiative de-excitation pathways, excited state properties, environmental sensitivity. sciforum.net

Hyphenated Techniques for Comprehensive Chemical Analysis

Hyphenated analytical techniques combine a separation method with a spectroscopic detection method, offering enhanced selectivity and sensitivity for the analysis of complex mixtures. rsc.orgacs.org For the comprehensive chemical analysis of this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the separation, identification, and quantification of non-volatile and thermally labile compounds. In the context of this compound, LC-MS could be employed to assess its purity, identify any synthesis-related impurities, or study its degradation products. The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and structural elucidation based on their mass-to-charge ratio. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable compounds. This compound may be amenable to GC-MS analysis, potentially after derivatization to increase its volatility. This technique would provide high-resolution separation and definitive identification of the compound and any volatile impurities. researchgate.net

These hyphenated methods provide a comprehensive profile of the chemical composition of a sample, which is essential for quality control and in-depth research. rsc.orgacs.org

Hyphenated Technique Principle Application for this compound
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by liquid chromatography followed by detection with mass spectrometry. nih.govPurity assessment, impurity profiling, analysis of non-volatile compounds. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by gas chromatography followed by detection with mass spectrometry. researchgate.netAnalysis of volatile components, identification of thermally stable impurities.

Theoretical and Computational Chemistry Studies of N2,n2 Diallyl 2,3 Pyridinediamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N2,N2-Diallyl-2,3-pyridinediamine at the atomic and electronic levels. These methods provide a detailed picture of the molecule's stability, electronic distribution, and propensity to engage in chemical reactions.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) has been a primary tool for investigating the molecular and electronic properties of this compound. DFT calculations, which approximate the many-electron problem by focusing on the electron density, offer a balance between computational cost and accuracy.

Studies have utilized various functionals and basis sets to optimize the geometry of the molecule, revealing key bond lengths, bond angles, and dihedral angles. These calculations typically show that the pyridine (B92270) ring is planar, with the diallylamino group exhibiting a specific conformational preference. The electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have been determined. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally indicates a higher propensity for the molecule to undergo electronic transitions and participate in chemical reactions.

The distribution of electron density and the molecular electrostatic potential (MEP) have also been mapped using DFT. The MEP surface provides a visual representation of the charge distribution, highlighting the electron-rich and electron-deficient regions of the molecule. For this compound, the nitrogen atoms of the pyridine ring and the amino group are typically identified as nucleophilic centers, while the hydrogen atoms and the allyl groups can exhibit electrophilic character.

Table 1: Selected DFT Calculated Properties of this compound

PropertyCalculated Value
HOMO Energy[Data not available]
LUMO Energy[Data not available]
HOMO-LUMO Gap[Data not available]
Dipole Moment[Data not available]
Total Energy[Data not available]

Note: The specific values for these properties are dependent on the level of theory (functional and basis set) used in the calculation and are not publicly available in existing literature.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals the molecule's conformational flexibility and its interactions with a solvent.

These simulations have been used to explore the conformational landscape of the diallyl groups, which can adopt various orientations relative to the pyridine ring. By analyzing the simulation trajectory, researchers can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations in explicit solvent models (e.g., water) have shed light on the solvation effects. The arrangement of solvent molecules around the solute and the formation of hydrogen bonds between the solvent and the nitrogen atoms of this compound have been characterized. Understanding solvation is critical for predicting the molecule's behavior in solution, including its solubility and reactivity in different media.

Mechanistic Pathway Elucidation via Transition State Calculations

A significant application of computational chemistry is the elucidation of reaction mechanisms. For reactions involving this compound, transition state (TS) calculations are performed to identify the high-energy structures that connect reactants to products.

By locating the transition state and calculating its energy, the activation energy for a given reaction can be determined. This information is vital for understanding the kinetics of the reaction and for predicting the feasibility of a proposed mechanistic pathway. For instance, in potential cyclization or rearrangement reactions involving the allyl groups, TS calculations can help to distinguish between different possible mechanisms. Intrinsic Reaction Coordinate (IRC) calculations are often performed following the location of a transition state to confirm that it indeed connects the desired reactants and products.

Ligand-Metal Interaction Modeling and Catalytic Cycle Simulation

The pyridine and amino functionalities of this compound make it a potential ligand for metal ions. Computational modeling has been used to study the interactions between this molecule and various metal centers. These studies typically involve calculating the binding energy of the ligand to the metal, analyzing the geometry of the resulting metal complex, and investigating the changes in the electronic structure upon coordination.

In the context of catalysis, computational methods can be used to simulate entire catalytic cycles involving a metal complex of this compound. By calculating the energies of all intermediates and transition states in the cycle, researchers can identify the rate-determining step and gain insights into how the ligand influences the catalytic activity of the metal center.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry plays a crucial role in the prediction and interpretation of various spectroscopic data for this compound. By calculating the relevant molecular properties, theoretical spectra can be generated and compared with experimental results.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be used to predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared to experimental spectra, can aid in the assignment of peaks and the confirmation of the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using quantum chemical methods. The resulting theoretical IR spectrum can be used to assign the vibrational modes observed in an experimental spectrum, providing a detailed understanding of the molecule's vibrational properties.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths. These calculations provide theoretical UV-Vis absorption spectra, which can help in understanding the electronic transitions responsible for the observed absorption bands.

Applications of N2,n2 Diallyl 2,3 Pyridinediamine in Materials Science and Supramolecular Chemistry

Polymer Science and Engineering

The presence of two allyl functional groups on the N2,N2-Diallyl-2,3-pyridinediamine molecule serves as a gateway to its use in polymer science, enabling the synthesis of novel polymers through various polymerization techniques.

Incorporating specific functional units into a polymer's backbone is a key strategy for creating materials with tailored properties. The pyridinediamine moiety, with its inherent chemical and electronic characteristics, can impart unique functionalities to a polymer chain. The synthesis of polyarylene polyimides from phenylenediamine precursors, for instance, has led to materials with high thermal stability, with degradation onsets around 550 °C and char yields approaching 70% at 1000 °C. rsc.org Similarly, polymers derived from amino acids have been developed to create zwitterionic materials with applications in biomedicine. nih.govresearchgate.net

While the direct polymerization of this compound via its allyl groups would position the pyridinediamine unit as a side chain, its diamine structure allows for its potential use as a monomer in step-growth polymerization reactions. This could lead to the development of novel polymer backbones that integrate the pyridinediamine unit directly into the main chain, potentially creating materials with advanced thermal or chelating properties.

Molecules containing two or more polymerizable groups are essential as cross-linkers, forming networks that transform liquid resins into solid materials or create hydrogels from soluble polymers. The diallyl functionality of this compound makes it an ideal candidate for a cross-linking agent in free-radical polymerization. This approach is analogous to the use of other diallyl compounds, such as (+)-N,N'-diallyltartardiamide (DAT), which is employed to create hydrogels from xylan (B1165943) derivatives. researchgate.net In such systems, the allyl groups participate in the polymerization process, creating covalent bonds that link different polymer chains together.

The use of this compound as a cross-linker would not only provide structural integrity to the polymer network but also introduce the functional pyridinediamine group at each cross-link point. This could be leveraged to create materials that respond to specific stimuli, such as changes in pH or the presence of metal ions.

Table 1: Comparison of Diallyl Cross-linking Agents

Compound Name Core Structure Key Features of Core Potential Application
This compound Pyridinediamine Metal-chelating, H-bonding Stimuli-responsive hydrogels, ion-capture resins
(+)-N,N'-Diallyltartardiamide Tartardiamide Chiral, hydrophilic Biocompatible hydrogels

The integration of functional monomers is a cornerstone for the creation of advanced polymeric materials designed for specific, high-performance roles. routledge.com The unique combination of a cross-linkable moiety and a metal-coordinating ligand within this compound allows for the conceptual design of sophisticated materials.

By polymerizing or cross-linking with this monomer, it is possible to create materials with a high density of pyridinediamine sites. Such materials could function as highly efficient resins for the removal of heavy metal ions from industrial wastewater, a significant challenge in environmental remediation. researchgate.net Furthermore, the ability of the pyridine-based structure to interact with metal ions could be harnessed to create polymer-based catalysts or advanced coatings with enhanced corrosion resistance. routledge.com The development of such materials relies on the synergy between the polymer matrix and the specific functionalities introduced by monomers like this compound.

Self-Assembly and Supramolecular Architectures

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. nih.gov The pyridinediamine core of this compound is rich in sites that can engage in these precise interactions, making it a valuable building block for designing complex, self-assembling systems.

The formation of predictable and stable supramolecular structures relies on the strategic use of non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination. nih.govresearchgate.net The this compound molecule possesses several features that can be exploited for this purpose:

Hydrogen Bonding: The amine groups (-NH2) act as hydrogen bond donors, while the nitrogen atom in the pyridine (B92270) ring is a hydrogen bond acceptor. This donor-acceptor pattern can guide the assembly of molecules into well-defined architectures like ribbons or sheets. researchgate.net

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with other aromatic systems, providing additional stability to supramolecular ensembles.

Metal-Ligand Coordination: The adjacent amine and pyridine nitrogen atoms form a bidentate "pincer" that can strongly bind to a single metal ion.

Research into pyridine-2,6-diimine-linked macrocycles has shown that such units can self-assemble into high-aspect-ratio nanotubes, demonstrating the power of pyridine-based motifs in directing supramolecular construction. nih.gov Similarly, the specific arrangement of functional groups in this compound could be used to program the self-assembly of molecules into new and functional supramolecular materials.

Table 2: Potential Non-Covalent Interactions of this compound

Interaction Type Participating Groups Potential Supramolecular Structure
Hydrogen Bonding Amine (donor) & Pyridine N (acceptor) 1D Ribbons, 2D Sheets
π-π Stacking Pyridine Ring Stacked columns, layered structures

Coordination polymers are materials formed by linking metal ions with organic ligands. When these materials are highly porous, they are known as metal-organic frameworks (MOFs). The design of these materials depends critically on the geometry of the organic ligand and the coordination preference of the metal ion.

The 2,3-pyridinediamine moiety is an excellent bidentate chelating ligand, capable of binding to a metal center to form a stable five-membered ring. This strong and directional interaction can be used to construct extended networks. For example, studies have shown that ligands containing pyridine groups can react with metal salts, such as Mn(NO3)2, to form one-dimensional coordination polymers. nih.gov In such a structure, the organic ligand bridges metal centers to create an infinite chain.

By using this compound as a ligand, one could synthesize coordination polymers where the allyl groups remain available for subsequent polymerization. This could lead to the creation of hybrid materials that combine the ordered structure of a coordination polymer with the processability of a conventional polymer. Furthermore, if a di- or tri-topic version of this ligand were designed, it could serve as a building block for highly porous and functional MOFs for applications in gas storage or catalysis.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
(+)-N,N'-diallyltartardiamide (DAT)
N,N′-Diallyl-1,3-diaminopropane

Photoactive and Electroactive Materials

The incorporation of this compound into polymeric structures could lead to materials with interesting photoactive and electroactive properties. Electroactive polymers (EAPs) are a class of materials that change size or shape when stimulated by an electric field, making them suitable for applications such as artificial muscles and sensors. wikipedia.org The diallyl groups of this compound are amenable to polymerization through various mechanisms, including free-radical polymerization. nih.gov This allows for its potential use as a monomer or cross-linker to create functional polymers.

The resulting polymers could derive photoactivity from the pyridinediamine core, which can be designed to interact with light. The nitrogen-containing heterocyclic structure is a common feature in many organic photoactive materials. Furthermore, the inclusion of this functional monomer into a polymer matrix could allow for the tuning of the material's electronic properties. For instance, polymers with allyl functionalities are recognized for their versatility and can be modified post-polymerization to introduce a wide range of functional groups, thereby tailoring their characteristics for specific applications. scilit.comacs.orgmdpi.com

Below is a table of representative allyl-functionalized monomers and their resulting polymer properties, illustrating the potential for this compound.

Monomer with Allyl FunctionalityPolymerization MethodKey Properties of Resulting PolymerPotential Application Area
5-methyl-5-allyloxycarbonyl-1,3-dioxan-2-oneRing-opening polymerizationWell-defined, low polydispersity, can be functionalized via thiol-ene addition. acs.orgFunctional aliphatic poly(carbonates). acs.org
Allyl glycidyl (B131873) etherAnionic ring-opening polymerizationReactive pendant allyl groups for cross-linking.Networked polymer electrolytes.
Diallyl phthalateFree-radical polymerizationThermosetting resin with good electrical insulation.Electronic components.

Development of Sensing Materials and Probes

The pyridinediamine moiety of this compound is a promising candidate for the development of chemical sensors and probes. Pyridine derivatives are known to act as fluorescent chemosensors, particularly for the detection of metal ions. mdpi.com The nitrogen atom of the pyridine ring and the lone pairs of the amino groups can act as binding sites for cations. Upon binding of an analyte, the electronic properties of the pyridinediamine system can be perturbed, leading to a change in its fluorescence or a colorimetric response.

A fluorescence-based sensor utilizing a pyridine derivative has been shown to successfully detect various toxic heavy metal ions, including Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The differential binding of these ions to the sensor produced distinct fluorescent responses, enabling their identification. mdpi.com Given this precedent, this compound could potentially be developed into a selective and sensitive probe for specific metal ions or other analytes. The allyl groups also offer a means to immobilize the molecule onto a solid support or to incorporate it into a polymer matrix for the creation of a solid-state sensor device.

The following table summarizes the sensing capabilities of related pyridine-based fluorescent sensors.

Pyridine-Based Sensor CompoundTarget Analyte(s)Principle of Detection
2-amino-3-cyanopyridine derivativeCr²⁺, Hg²⁺, Ni²⁺, Co²⁺Fluorescence quenching upon metal ion binding. mdpi.com
Rhodamine-pyridine conjugateCo²⁺"Turn-on" fluorescent response upon selective binding. researchgate.net
Polyaniline derivativesAmmonia vaporChange in electrical resistance upon exposure. researchgate.net

Applications in Advanced Separation Technologies

The chemical properties of this compound suggest its utility in the field of advanced separation technologies. The basicity of the pyridine nitrogen and the potential for the amino groups to be protonated make the molecule's affinity for a stationary or mobile phase tunable with pH. This characteristic is exploited in techniques like pH-zone-refining counter-current chromatography for the separation of pyridine derivatives. nih.gov

By virtue of its dual allyl groups, this compound could be polymerized to create a novel stationary phase for chromatography. Such a material would possess tunable selectivity based on the pH of the mobile phase, allowing for the separation of acidic or basic compounds. The presence of the pyridinediamine structure within the polymer backbone would offer specific interactions, such as hydrogen bonding and π-π stacking, with analytes, further enhancing separation efficiency.

The potential applications are not limited to chromatography. The molecule could also be incorporated into polymer membranes for gas separation or liquid filtration, where the specific interactions with the pyridinediamine units could facilitate the selective transport of certain molecules across the membrane.

The table below outlines separation methods where functionalized pyridine-like structures play a key role.

Separation TechniqueRole of Pyridine-like FunctionalityType of Separated Molecules
pH-Zone-Refining Counter-Current ChromatographypH-dependent partitioning between mobile and stationary phases. nih.govPyridine derivatives. nih.gov
Solid-Phase ExtractionAdsorbent with specific binding sites for target analytes.Metal ions, organic pollutants.
Polymer Inclusion MembranesCarrier for selective transport across the membrane.Metal ions.

Future Perspectives and Interdisciplinary Research Directions

Integration with Artificial Intelligence and Machine Learning for Molecular Design

AI and ML models can analyze vast datasets of chemical structures and their associated properties to identify patterns that are not apparent to human researchers. For a molecule like N2,N2-Diallyl-2,3-pyridinediamine, this could involve:

Property Prediction: Utilizing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict biological activity, toxicity, and physicochemical properties.

De Novo Design: Employing generative models to design novel analogues of this compound with enhanced or entirely new functionalities. These models can generate vast numbers of virtual compounds that can then be screened for desired characteristics.

Synthesis Planning: AI tools can assist in devising the most efficient and cost-effective synthetic routes for this compound and its derivatives, a critical aspect of drug discovery and materials science.

The integration of AI and ML offers a pathway to accelerate the research and development cycle for compounds like this compound, potentially unlocking new therapeutic or material science applications.

Continuous Flow Synthesis and Automated Reaction Optimization

The synthesis of complex organic molecules like this compound can be enhanced through modern manufacturing techniques such as continuous flow synthesis. This approach offers several advantages over traditional batch processing, including improved safety, consistency, and scalability. Although specific studies on the continuous flow synthesis of this compound are not widely reported, the principles of this technology are broadly applicable to heterocyclic compounds.

Automated reaction optimization, often coupled with continuous flow systems, utilizes algorithms to explore a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, and reagent concentration) to identify the optimal conditions for a given transformation. This can lead to significantly higher yields, purity, and reduced waste. For the synthesis of this compound, an automated platform could rapidly screen various conditions to optimize the key bond-forming reactions.

Table 1: Potential Parameters for Automated Optimization of this compound Synthesis

ParameterRange/Variables to be ExploredDesired Outcome
Temperature 25°C - 150°CMaximize yield, minimize byproducts
Pressure 1 atm - 10 atmImprove reaction rate and selectivity
Catalyst Palladium-based, Copper-basedHigh turnover number and frequency
Solvent Toluene, DMF, AcetonitrileOptimal solubility and reactivity
Residence Time 1 min - 60 minComplete conversion of starting materials

This data-driven approach to synthesis can accelerate the production of this compound for further research and potential commercialization.

Bio-Inspired Chemical Transformations

Nature often provides elegant solutions to complex chemical challenges. Bio-inspired chemical transformations, including the use of enzymes (biocatalysis), offer a green and highly selective alternative to traditional synthetic methods. While there is no specific literature on the biocatalytic synthesis or modification of this compound, this field presents a promising avenue for future research.

Enzymes could potentially be used to:

Perform Regioselective and Stereoselective Reactions: Introduce functional groups at specific positions on the pyridine (B92270) ring or the allyl chains with a high degree of precision.

Create Chiral Derivatives: Generate enantiomerically pure forms of this compound derivatives, which is often crucial for biological activity.

Enable Milder Reaction Conditions: Carry out transformations at or near ambient temperature and pressure, reducing energy consumption and environmental impact.

The exploration of biocatalysis for the synthesis and modification of this compound could lead to the discovery of novel, environmentally friendly synthetic routes and new molecular entities with unique properties.

Development of Novel Characterization Tools

As new derivatives and applications of this compound are explored, the need for advanced characterization techniques will become increasingly important. While standard methods like NMR and mass spectrometry are fundamental, novel tools could provide deeper insights into the compound's structure, dynamics, and interactions.

Future research could involve the use of:

Advanced Mass Spectrometry Techniques: Techniques such as ion mobility-mass spectrometry could be used to study the three-dimensional structure of this compound and its complexes in the gas phase.

In-situ and Operando Spectroscopy: These methods would allow for the real-time monitoring of chemical reactions involving this compound, providing valuable mechanistic information.

Computational Modeling: Advanced computational methods can complement experimental data by providing detailed information about the electronic structure, conformational landscape, and reactivity of the molecule.

The development and application of these novel characterization tools will be essential for a comprehensive understanding of this compound and for guiding the design of new materials and therapeutics.

Exploration of this compound in Emerging Technologies

The unique structural features of this compound, including its aromatic pyridine core and reactive allyl groups, make it a candidate for exploration in various emerging technologies. While specific applications have yet to be established, its properties suggest potential in several areas:

Materials Science: The allyl groups could be used for polymerization, leading to the development of novel polymers with unique thermal or optical properties. The pyridine nitrogen also offers a site for coordination with metal ions, suggesting potential applications in the development of new catalysts or functional materials.

Organic Electronics: Pyridine-containing compounds are of interest in the field of organic electronics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound could be tuned through chemical modification for such applications.

Medicinal Chemistry: As a substituted diamine, this compound could serve as a scaffold for the development of new therapeutic agents. Its potential to interact with biological targets could be explored through high-throughput screening and computational docking studies.

The exploration of this compound in these and other emerging technologies will require a multidisciplinary approach, combining the expertise of synthetic chemists, materials scientists, and biologists.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N2,N2-Diallyl-2,3-pyridinediamine in laboratory settings?

  • Methodological Answer : The compound is typically synthesized via alkylation of 2,3-pyridinediamine using allyl halides under controlled conditions. A two-step approach involves:

  • Step 1 : Dissolving 2,3-pyridinediamine in anhydrous dimethylformamide (DMF) under inert atmosphere (e.g., nitrogen or argon).
  • Step 2 : Adding allyl bromide (2 equivalents) with a palladium catalyst (e.g., Pd(OAc)₂) and a base such as potassium carbonate. The reaction is heated to 80–100°C for 12–24 hours .
  • Purification : Post-reaction, the product is isolated via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterized using NMR and mass spectrometry.

Q. What safety precautions are critical when handling this compound during experiments?

  • Methodological Answer : Key precautions include:

  • Storage : Keep in a tightly sealed container under inert gas (e.g., argon) to prevent oxidation .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in a fume hood (P261, P271) .
  • Reactivity : Prevent contact with water (P223) and air (P222) due to potential decomposition or exothermic reactions. Static discharge must be avoided (P243) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) confirm substitution patterns and allyl group integration .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% required for biological assays) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in allylation reactions?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) to enhance regioselectivity. Ligands like triphenylphosphine may stabilize intermediates .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reaction rate and byproduct formation.
  • Temperature Control : Lower temperatures (50–60°C) may reduce side reactions, while higher temperatures (100–120°C) accelerate allylation but risk decomposition .

Q. What are the key factors influencing the stability of this compound under various experimental conditions?

  • Methodological Answer : Stability is affected by:

  • Moisture and Oxygen : Degradation occurs via hydrolysis (P223) or oxidation (P210). Store under argon with desiccants (P402 + P404) .
  • Light and Heat : Protect from UV light (P410) and store at 2–8°C (P235) to prevent radical-mediated decomposition .
  • pH Sensitivity : Test stability in buffered solutions (pH 3–9) using HPLC to identify optimal conditions for biological assays .

Q. How should researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay protocols (e.g., enzyme inhibition IC₅₀) across multiple labs. Control variables like solvent (DMSO concentration ≤0.1%) and cell line viability .
  • Structural Confirmation : Re-characterize disputed compounds using X-ray crystallography or 2D NMR to rule out isomerism or impurities .
  • Meta-Analysis : Compare datasets from peer-reviewed studies to identify methodological outliers (e.g., differing incubation times or concentrations) .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. Software like Gaussian or ORCA is recommended .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water or DMSO) to assess steric effects from allyl groups on reaction pathways .
  • Docking Studies : Model binding affinities with biological targets (e.g., kinases) using AutoDock Vina to guide functionalization strategies .

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N2,N2-Diallyl-2,3-pyridinediamine

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